BENGHE Foundational & Exploratory

Check Availability & Pricing

"Methyl 3-Morpholinobenzoate" physical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B137825

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinobenzoate

Introduction

Methyl 3-Morpholinobenzoate is a disubstituted benzene derivative containing both a methyl
ester and a morpholine moiety. As a chemical intermediate, its physical properties are of critical
importance to researchers in drug development and organic synthesis, dictating everything
from storage conditions and solvent selection to reaction kinetics and purification strategies.
The presence of the tertiary amine (within the morpholine ring) and the ester group imparts a
unique combination of polarity and reactivity, making a thorough understanding of its physical
characteristics essential for its effective application. This guide provides a detailed examination
of the core physical and spectroscopic properties of Methyl 3-Morpholinobenzoate, grounded
in available technical data and supplemented with field-proven experimental protocols.

Core Physicochemical Properties

The fundamental physical properties of a compound provide the first layer of practical,
operational knowledge for a scientist. These characteristics determine its state at ambient
temperature and offer insights into its handling and safety requirements.

The properties listed below have been consolidated from chemical supplier data sheets. The
melting point indicates that Methyl 3-Morpholinobenzoate is a low-melting solid at standard
room temperature. Its high flash point of over 110 °C suggests it is not highly flammable.
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Property Value Source
Molecular Formula C12H15NOs3 [1]
Molecular Weight 221.25 g/mol [1]
Appearance Solid
Melting Point 42-46 °C
_ > 110 °C (> 230 °F) - closed

Flash Point

cup
Boiling Point Data not available

Data not available; expected to
Solubility be soluble in polar organic

solvents.

While specific solubility data is not readily published, the molecular structure provides strong
indicators. The polar morpholine ring and the ester group suggest good solubility in moderately
polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility
in nonpolar solvents like hexanes is expected to be limited. Its solubility in water is likely low,
but the morpholine nitrogen can be protonated under acidic conditions to form a more water-
soluble salt.

Anticipated Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical
compound. While a public-domain, experimentally verified spectrum for Methyl 3-
Morpholinobenzoate is not available, its structure allows for a reliable prediction of its key
spectroscopic features.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups within a molecule. The IR
spectrum of Methyl 3-Morpholinobenzoate is expected to show several characteristic
absorption bands:
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e ~2800-3000 cm~1: C-H stretching vibrations from the aromatic ring, the morpholine ring, and
the methyl group.

e ~1720-1740 cm~1: A strong, sharp absorption peak characteristic of the C=0 (carbonyl)
stretch of the ester functional group.[2][3]

e ~1600 cm~t & ~1475 cm~*: C=C stretching vibrations within the aromatic benzene ring.[2]
e ~1200-1300 cm~1: A strong C-O stretching band associated with the ester linkage.[3]

e ~1115 cm~1: A C-N stretching vibration from the tertiary amine of the morpholine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum will provide detailed information about the hydrogen
environments in the molecule. The anticipated signals are:

e ~7.0-7.8 ppm: A series of multiplets corresponding to the four protons on the benzene ring.
The substitution pattern will lead to complex splitting.

e ~3.9 ppm: A singlet corresponding to the three protons of the methyl ester (-OCHs) group.

o ~3.8 ppm: Atriplet (4H) corresponding to the four protons on the carbons adjacent to the
oxygen in the morpholine ring (-N-CH2-CH2-O-).

o ~3.2 ppm: Atriplet (4H) corresponding to the four protons on the carbons adjacent to the
nitrogen in the morpholine ring (-N-CH2-CH2-0O-).

13C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.
e ~166 ppm: The carbonyl carbon of the ester group.

e ~120-150 ppm: Signals for the six carbons of the aromatic ring. The carbon attached to the
morpholine nitrogen will be shifted further downfield.

e ~67 ppm: The two carbons in the morpholine ring adjacent to the oxygen.

e ~52 ppm: The methyl carbon of the ester group.
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e ~49 ppm: The two carbons in the morpholine ring adjacent to the nitrogen.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental and highly sensitive indicator of a compound's purity. The
following protocol outlines the standard procedure for its determination using a capillary melting
point apparatus.

Causality: A pure crystalline solid typically melts over a narrow range of 1-2°C. Impurities
disrupt the crystal lattice, leading to a depression and broadening of the melting range. This
protocol is designed to heat the sample slowly and uniformly to observe this transition
accurately.

Methodology:

e Sample Preparation:
o Ensure the Methyl 3-Morpholinobenzoate sample is completely dry and crystalline.
o Place a small amount of the sample onto a clean, dry watch glass.

o Crush the sample into a fine powder using a spatula. This ensures uniform packing and
heat transfer.

o Capillary Tube Packing:

o Tap the open end of a capillary tube into the powdered sample. A small amount of sample
(2-3 mm in height) should enter the tube.

o Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long
glass tube, to pack the sample tightly into the bottom. A tightly packed sample is crucial for
accurate measurement.

e Apparatus Setup:
o Insert the packed capillary tube into the heating block of the melting point apparatus.

o Ensure the viewing lens is focused on the sample.
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e Determination:

o Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate
melting point. Observe the temperature at which the sample melts.

o Slow Heating (Accurate Measurement): Allow the apparatus to cool to at least 20°C below
the approximate melting point.

o Insert a new sample and begin heating again. Once the temperature is within 15-20°C of
the approximate melting point, reduce the heating rate to 1-2°C per minute.

o Record the Range:

» Record the temperature at which the first drop of liquid appears (the beginning of the
melting range).

» Record the temperature at which the entire sample has turned into a clear liquid (the
end of the melting range).

o Validation:

o The recorded range of 42-46 °C should be observed. A broader or depressed range would
indicate the presence of impurities.

Visualization: Structure-Property Relationships

The physical properties of Methyl 3-Morpholinobenzoate are a direct consequence of its
molecular structure. The following diagram illustrates how its distinct functional groups
contribute to its overall physicochemical profile.
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Caption: Structure-Property relationships in Methyl 3-Morpholinobenzoate.

Conclusion

Methyl 3-Morpholinobenzoate is a low-melting crystalline solid with a molecular weight of
221.25 g/mol .[1] Its key structural features—a methyl ester, a morpholine ring, and a benzene
core—define its physical properties. These features render it moderately polar and suggest
solubility in a range of common organic solvents. The predicted spectroscopic data provides a
reliable baseline for identity confirmation in a laboratory setting. The detailed protocol for
melting point determination serves as a practical, self-validating method for assessing purity, a
critical step in any research or development workflow. This guide provides the foundational
knowledge required for the safe and effective handling and application of this versatile chemical
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.usbio.net/biochemicals/160324/3-/data-sheet
https://www.sciencing.com/identify-ir-methyl-mnitrobenzoate-7553902/
https://brainly.com/question/29755124
https://www.benchchem.com/product/b137825#methyl-3-morpholinobenzoate-physical-properties
https://www.benchchem.com/product/b137825#methyl-3-morpholinobenzoate-physical-properties
https://www.benchchem.com/product/b137825#methyl-3-morpholinobenzoate-physical-properties
https://www.benchchem.com/product/b137825#methyl-3-morpholinobenzoate-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b137825?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

